BenchChemオンラインストアへようこそ!

Repirinast

Mast Cell Stabilization Histamine Release Inhibition In Vitro Potency Comparison

Repirinast (MY-5116) is an orally bioavailable prodrug whose active metabolite, MY-1250, inhibits histamine release with 17-fold greater potency than disodium cromoglycate, minimizing off-target effects in sensitive assays. Its unique patent position for NASH/NAFLD makes it a strategic tool for drug repurposing and hepatic inflammation studies. The well-characterized food effect (1.9x–2.4x bioavailability increase) provides a valuable model for formulation research. Procure this reference compound for reproducible mast cell stabilization and as a benchmark in comparative preclinical studies.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 73080-51-0
Cat. No. B1680522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepirinast
CAS73080-51-0
Synonymsisoamyl 5,6-dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano(3,2-C)quinoline -2-carboxylate
MY 5116
MY-5116
repirinast
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C
InChIInChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)
InChIKeyNFQIAEMCQGTTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Repirinast (CAS 73080-51-0): Baseline Overview for Sourcing and Scientific Evaluation


Repirinast (MY-5116) is an orally active, synthetic antiallergic prodrug originally developed and marketed in Japan under the brand name Romet for the treatment of bronchial asthma [1]. It belongs to the class of mast cell stabilizers and inflammatory mediator release inhibitors. Following oral administration, repirinast is rapidly de-esterified in vivo to its active metabolite, MY-1250 (CAS 63768-47-8), which is the primary pharmacologically active entity [2]. Repirinast functions by inhibiting the antigen-induced release of histamine and other inflammatory mediators from mast cells, thereby modulating allergic and inflammatory responses [3].

Repirinast (CAS 73080-51-0): Why In-Class Mast Cell Stabilizers Are Not Interchangeable


While multiple mast cell stabilizers (e.g., disodium cromoglycate, tranilast, pemirolast) are approved for allergic conditions, substitution without careful evaluation is scientifically unsound due to significant differences in key parameters. These include: route of administration (oral vs. inhaled), in vitro potency, pharmacokinetic properties (especially the effect of food on oral bioavailability), and specific activity profiles in different cell types and disease models [1]. For instance, repirinast is an orally bioavailable prodrug, while disodium cromoglycate is primarily an inhaled agent with minimal oral absorption [2]. Furthermore, comparative data reveal variations in their ability to inhibit inflammatory responses in human neutrophils and in their clinical efficacy in preventing allergen-induced asthmatic responses [3]. The quantitative evidence below details these specific, verifiable points of differentiation that directly impact experimental design, formulation strategy, and clinical application selection.

Repirinast (CAS 73080-51-0): A Guide to Quantitative Differentiation from Comparators


In Vitro Potency: Repirinast Metabolite MY-1250 Demonstrates 17-Fold Superior Activity vs. Disodium Cromoglycate in Inhibiting Histamine Release

The active metabolite of repirinast, MY-1250, is 17 times more potent than the classic mast cell stabilizer disodium cromoglycate (DSCG) in inhibiting antigen-antibody reaction-induced histamine release [1]. This significant potency advantage in a key in vitro model of allergic response is a critical differentiator.

Mast Cell Stabilization Histamine Release Inhibition In Vitro Potency Comparison

Neutrophil Oxidative Burst: Repirinast Exhibits Intermediate Inhibitory Potency (IC50) Compared to Other Oral Antiallergic Drugs

In a study evaluating the effects of oral antiallergic drugs on fMet-Leu-Phe-stimulated superoxide (O2-) generation in human neutrophils, repirinast inhibited this process. A rank order of potency based on IC50 values was established, placing repirinast within a specific activity range relative to its peers: oxatomide > azelastine > tranilast > pemirolast > repirinast [1]. The study also differentiated mechanisms, noting that unlike azelastine and pemirolast, repirinast and tranilast did not directly inhibit NADPH oxidase [1].

Neutrophil Function Superoxide Generation Anti-inflammatory Potency

Oral Bioavailability and Food Effect: Repirinast's Active Metabolite Exposure Increases Up to 2.4-Fold with Food

Repirinast is an orally bioavailable prodrug, which is a major advantage over the poorly absorbed inhaled standard, disodium cromoglycate. However, its oral bioavailability is significantly and quantifiably affected by food intake. Co-administration with a low-fat meal increased the relative bioavailability (AUC0-12h) of the active metabolite MY-1250 by a factor of 1.9, and with a high-fat meal, the increase was 2.4-fold compared to fasting conditions [1].

Pharmacokinetics Prodrug Food-Drug Interaction

Clinical Efficacy in Asthma: Repirinast Shows No Significant Protection vs. Cromolyn in Allergen Challenge Model

In a double-blind, double-dummy, placebo-controlled clinical trial in 13 patients with mild atopic asthma, a 7-day course of oral repirinast (300 mg twice daily) did not significantly reduce early (EAR) or late (LAR) asthmatic responses to allergen challenge. In contrast, a single inhaled dose of cromolyn (40 mg) significantly reduced the EAR by 63% and the LAR by 65% compared to placebo (p < 0.02) [1].

Clinical Pharmacology Allergen Challenge Asthma Therapy

Emerging Indication: Repirinast Holds US Patent for Treating NASH and NAFLD, a Unique Differentiator Among Mast Cell Stabilizers

Repirinast is the subject of a granted US patent (No. 11,744,808) for methods of treating non-alcoholic steatohepatitis (NASH) and non-alcoholic fatty liver disease (NAFLD), including NASH-derived hepatocellular carcinoma [1]. This is a novel and unique therapeutic application not shared by other common mast cell stabilizers like disodium cromoglycate, tranilast, or pemirolast.

Drug Repurposing NASH NAFLD Hepatology

Clinical Tolerability: Repirinast Demonstrates a Mild Adverse Event Profile in Phase I Studies

In a Phase I study evaluating single (150-450 mg) and multiple doses (150 mg twice daily for 5 days) of repirinast in healthy Chinese volunteers, all adverse events (AEs) were mild and of limited duration. No serious adverse events (SAEs), deaths, or study withdrawals due to AEs were observed [1]. The mean elimination half-life (t1/2) of the active metabolite MY-1250 was approximately 16.21 hours [1].

Phase I Clinical Trial Safety Profile Tolerability

Repirinast (CAS 73080-51-0): Evidence-Based Research and Industrial Application Scenarios


Investigating Mast Cell-Dependent Mechanisms with High In Vitro Potency

Given the 17-fold greater potency of its active metabolite MY-1250 over disodium cromoglycate in inhibiting histamine release, repirinast is ideally suited for in vitro and ex vivo studies where a strong, reproducible mast cell stabilization signal is required. Its use can help minimize drug concentrations, reducing the risk of non-specific cytotoxicity or off-target effects in sensitive cellular assays [1].

Drug Repurposing Programs for NASH and NAFLD

Repirinast's unique patent position for treating NASH and NAFLD makes it a prime candidate for drug repurposing initiatives. It can serve as a tool compound to explore the role of mast cell stabilization in hepatic inflammation and fibrosis, or as a lead compound for developing new chemical entities for these liver diseases, with the advantage of established, albeit limited, human safety data from its prior use in asthma [1].

Comparative Pharmacology Studies of Antiallergic Drugs

Repirinast's well-characterized profile across multiple comparative studies makes it an essential reference compound. It can be used as a benchmark to profile novel mast cell stabilizers in vitro (e.g., neutrophil superoxide generation assays) and in vivo (e.g., allergen challenge models), providing a critical link to existing literature and a clear comparator for evaluating new chemical entities [1][2].

Pharmacokinetic and Food-Effect Modeling Studies

The substantial and quantifiable food effect on repirinast's oral bioavailability (1.9x to 2.4x increase) makes it a valuable model compound for research into formulation strategies to mitigate food-drug interactions or for developing predictive pharmacokinetic models for prodrugs with high metabolic clearance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repirinast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.